D-トレオース-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

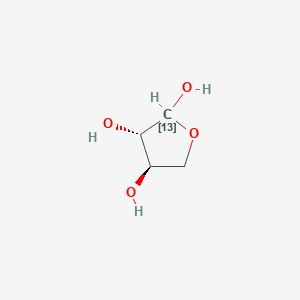

(3S,4R)-(213C)Oxolane-2,3,4-triol, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 121.096. The purity is usually 95%.

BenchChem offers high-quality (3S,4R)-(213C)Oxolane-2,3,4-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-(213C)Oxolane-2,3,4-triol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生体分子NMR研究

D-トレオース-13Cは、生体分子核磁気共鳴(NMR)研究で使用できます . NMRは、分子の構造とダイナミクスを研究するための強力なツールであり、13C標識化合物の使用は、NMR実験の感度と分解能を高めることができます。

代謝研究

this compoundは、代謝研究で使用できます . 13Cラベルの代謝産物への取り込みを追跡することで、研究者は代謝経路とフラックスに関する洞察を得ることができます。

メタボロミクスにおける化合物同定

メタボロミクスアプリケーションでは、濃縮または天然存在量での13Cの使用が説明されています . 同位体比外れ分析(IROA)と呼ばれる技術は、5%(試験)と95%(コントロール)の13Cで同位体標識されたサンプルを使用します . この標識戦略は、生体シグナルとアーチファクトの区別を可能にする特徴的な同位体パターンをもたらし、正確な炭素数を生成し、可能な分子式を大幅に削減します .

天然物研究

メタボロミクスと同様に、天然物研究は13Cの使用と多くの共通の目標を共有しています . 両方の分野は、特定の活性または表現型の原因となる小分子を特定するという究極の目標を持っています .

薬物メカニズム研究

メタボロミクス同位体トレーシングは、薬物メカニズムの理解に役立つフラックス情報を提供できます . そのため、NMRは位置特異的同位体濃縮情報を提供するというユニークな利点があります .

ペントース研究

作用機序

Target of Action

D-Threose-13C, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a compound that has been studied for its potential medical and biochemical applications . .

Mode of Action

It is believed to act on multiple pathways, including the regulation of glucose metabolism and the immune system . Additionally, D-Threose-13C is thought to act on mitochondria and the endoplasmic reticulum, and regulate the expression of genes involved in glucose metabolism .

Biochemical Pathways

D-Threose-13C is involved in various biochemical pathways. It has been shown to increase glucose uptake in cells and improve glucose tolerance in diabetic mice . Furthermore, D-Threose-13C has been found to reduce inflammation and improve cardiovascular health . It has also been found to reduce oxidative stress and improve mitochondrial function .

Result of Action

D-Threose-13C has been found to have multiple biochemical and physiological effects. It has been shown to increase glucose uptake in cells, improve glucose tolerance in diabetic mice, reduce inflammation, improve cardiovascular health, reduce oxidative stress, and improve mitochondrial function .

生化学分析

Biochemical Properties

D-Threose-13C: plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of glucose and mannose derivatives, which are crucial for energy production and storage in cells . The interactions of D-Threose-13C with enzymes such as aldolases and isomerases facilitate the conversion of this compound into other essential sugars, thereby influencing metabolic flux and metabolite levels.

Cellular Effects

The effects of D-Threose-13C on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, D-Threose-13C has been shown to affect the carbonyl migration and epimerization processes in sugars, which are critical for maintaining cellular homeostasis . Additionally, it impacts the biosynthesis of nucleic acids and proteins, thereby affecting overall cellular function and health.

Molecular Mechanism

At the molecular level, D-Threose-13C exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for various enzymes, leading to enzyme activation or inhibition. For instance, the binding of D-Threose-13C to aldolases results in the cleavage and formation of carbon-carbon bonds, which are essential for the synthesis of complex carbohydrates . Furthermore, D-Threose-13C can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Threose-13C change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Threose-13C remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of D-Threose-13C vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical outcomes without causing harm to the organism.

Metabolic Pathways

D-Threose-13C: is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as hexokinases and transketolases, which are essential for the conversion of glucose and other sugars into energy and biosynthetic precursors. The presence of D-Threose-13C in these pathways allows researchers to study the dynamics of metabolic flux and the regulation of metabolite levels in cells.

Transport and Distribution

Within cells and tissues, D-Threose-13C is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of D-Threose-13C in various cellular compartments, ensuring its availability for metabolic processes . The distribution of D-Threose-13C can also affect its accumulation in specific tissues, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of D-Threose-13C is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, D-Threose-13C may be localized to the cytoplasm or mitochondria, where it participates in energy production and other metabolic processes . The precise localization of D-Threose-13C ensures its effective involvement in cellular functions and biochemical reactions.

特性

IUPAC Name |

(3S,4R)-(213C)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-GHNFDQGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([13CH](O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)